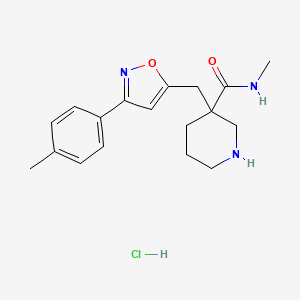

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride

Übersicht

Beschreibung

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cycloaddition reaction to form the isoxazole ring, followed by functional group modifications to introduce the piperidine and carboxylic acid methylamide moieties.

Cycloaddition Reaction: The formation of the isoxazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and enhance product yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Research indicates that compounds similar to 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride exhibit neuropharmacological properties. Studies have shown that piperidine derivatives can influence neurotransmitter systems, making them candidates for investigating treatments for neurological disorders such as anxiety and depression .

COX-II Inhibition

Recent studies have explored the potential of piperidine derivatives as inhibitors of cyclooxygenase-2 (COX-II), an enzyme implicated in inflammatory processes. Molecular docking studies suggest that compounds in this class can effectively bind to the active site of COX-II, indicating their potential as anti-inflammatory agents . This application is particularly relevant in drug design aimed at developing new therapies for conditions like arthritis.

Case Study 1: Neuropharmacological Effects

A study published in ACS Omega examined various piperidine derivatives for their effects on serotonin receptors. The results showed that certain derivatives could enhance serotonin activity, suggesting a role in treating mood disorders. The specific interactions were analyzed using molecular docking techniques, confirming the binding affinity of these compounds to serotonin receptors .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on COX-II inhibitors, researchers synthesized several piperidine derivatives and evaluated their anti-inflammatory properties through in vitro assays. The findings indicated that some compounds exhibited significant inhibition of COX-II activity, with IC50 values comparable to existing anti-inflammatory drugs . This highlights the therapeutic promise of this compound in developing new anti-inflammatory medications.

Wirkmechanismus

The mechanism of action of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfisoxazole: An antibacterial agent with a similar isoxazole ring structure.

Valdecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that also contains an isoxazole moiety.

Cloxacillin: An antibiotic with a similar structural framework.

Uniqueness

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carboxylic acid methylamide group differentiate it from other isoxazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Biologische Aktivität

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid methylamide hydrochloride is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This compound contains a piperidine ring, an isoxazole moiety, and a p-tolyl group, which contribute to its biological activity. Understanding its biological properties is essential for exploring its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₆ClN₃O₂

- Molecular Weight : 363.89 g/mol

- CAS Number : 1229625-22-2

The structure of the compound allows for various interactions with biological targets, influencing its pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antinociceptive Effects : Studies suggest that this compound may interact with pain pathways, potentially offering analgesic properties.

- Anti-inflammatory Activity : The compound might modulate inflammatory responses, similar to other isoxazole derivatives.

- FAAH Inhibition : Given the structural similarities to known FAAH inhibitors, it may influence endocannabinoid signaling pathways, affecting pain and inflammation management.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- FAAH Inhibition : Fatty Acid Amide Hydrolase (FAAH) is crucial in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can alleviate pain and inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 1. 3-(4-Methylphenyl)-isoxazole | Isoxazole ring, phenyl group | Anti-inflammatory | Simpler structure |

| 2. Piperidinyl-isoxazole derivatives | Piperidine ring, various substituents | Antiallergic | Variability in substituents |

| 3. N,N-Dimethylpiperidine derivatives | Piperidine core, dimethylamino group | Analgesic effects | Focus on pain relief |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct pharmacological properties not fully represented in other similar compounds.

Eigenschaften

IUPAC Name |

N-methyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2.ClH/c1-13-4-6-14(7-5-13)16-10-15(23-21-16)11-18(17(22)19-2)8-3-9-20-12-18;/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZHPJNMAVQFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.